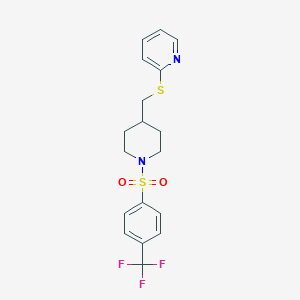

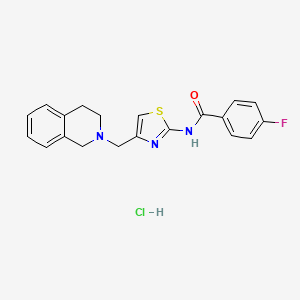

2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

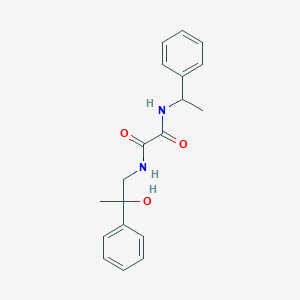

“2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” is an organic compound . It contains a trifluoromethyl group, a phenyl group, a piperidine ring, and a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . These intermediates are introduced into other molecules through various synthetic methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, a phenyl group, a piperidine ring, and a pyridine ring . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, similar compounds are often used in organic synthesis . For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Aplicaciones Científicas De Investigación

Sulfonamides in Cyclisations

Research into sulfonamides, such as those related to the compound , demonstrates their utility as novel terminators of cationic cyclisations. These compounds facilitate the efficient formation of polycyclic systems, offering potential pathways for creating complex molecular structures with significant chemical and pharmaceutical applications (Haskins & Knight, 2002).

Synthesis of Heterocyclic Derivatives

Another study highlights the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, starting from a related sulfonamide precursor. These compounds exhibit antimicrobial activity, underscoring the potential of sulfonamide derivatives in developing new antimicrobial agents (Ammar et al., 2004).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer activities of sulfonamide derivatives have been explored through the synthesis of new heterocyclic compounds containing a sulfonamido moiety. These compounds show promise as antibacterial agents, indicating the broad applicability of such derivatives in medical and pharmaceutical research (Azab, Youssef, & El-Bordany, 2013).

Corrosion Inhibition

In the context of materials science, derivatives similar to the compound have been evaluated for their role in corrosion inhibition, particularly for copper in acidic environments. This research demonstrates the potential of such compounds in industrial applications, where corrosion resistance is crucial (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Synthesis of Fluorinated Polyamides

Furthermore, the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, related to the compound , for the preparation of fluorinated polyamides reveals the compound's relevance in creating materials with specific desirable properties, such as low dielectric constants and high thermal stability (Liu et al., 2013).

Direcciones Futuras

The demand for TFMP derivatives, which are similar to “2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine”, has been increasing steadily in the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.

Mecanismo De Acción

Target of Action

Compounds with a sulfonamide or sulfamide moiety have been found to exhibit potent cb1r activity . CB1R, or the cannabinoid receptor type 1, is a G protein-coupled receptor that plays a crucial role in the endocannabinoid system, influencing various physiological processes such as appetite, pain-sensation, mood, and memory.

Mode of Action

Compounds with similar structures have been found to interact with their targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction with the target leads to changes at the molecular level, which can result in various physiological effects.

Biochemical Pathways

Compounds with similar structures have been found to participate in suzuki–miyaura (sm) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of these reactions can vary widely depending on the specific targets and the physiological context.

Pharmacokinetics

Compounds with a sulfonamide or sulfamide moiety and a desired tpsa value over 90 å 2 are considered to possess a low probability to cross the blood-brain barrier (bbb)

Result of Action

Compounds with similar structures have been found to exhibit potent cb1r activity , which can influence various physiological processes such as appetite, pain-sensation, mood, and memory.

Propiedades

IUPAC Name |

2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O2S2/c19-18(20,21)15-4-6-16(7-5-15)27(24,25)23-11-8-14(9-12-23)13-26-17-3-1-2-10-22-17/h1-7,10,14H,8-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPMHZVJIJRSGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422091.png)

![N-(3-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2422092.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2422094.png)

![6-[2-amino-5-(2-bromophenoxy)-1H-pyrimidin-6-ylidene]-3-ethoxy-1-cyclohexa-2,4-dienone](/img/structure/B2422099.png)

![N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2422100.png)

![2-Amino-2-[3-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2422101.png)

![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide](/img/structure/B2422103.png)